(R)-2-(Chloromethyl)pyrrolidine hydrochloride

Chiral purity Enantiomeric excess Asymmetric synthesis

Racemic or enantiomeric mixtures compromise stereochemical fidelity in downstream syntheses-the (R)-configuration dictates spatial orientation of the chloromethyl electrophile, directly impacting reaction stereoselectivity and biological target engagement. This single (R)-enantiomer (≥96% purity, ≤4% total impurities) serves as a versatile chiral building block for CNS-targeting agents, protease inhibitors, and chiral ligand frameworks for asymmetric catalysis. The hydrochloride salt ensures documented GHS classification (H302, H315, H319, H335) for compliant laboratory handling, contrasting with undercharacterized free-base or regioisomeric analogs. Storage at 2-8°C maintains stereochemical integrity prior to derivatization.

Molecular Formula C5H11Cl2N
Molecular Weight 156.05
CAS No. 1260595-52-5
Cat. No. B594525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Chloromethyl)pyrrolidine hydrochloride
CAS1260595-52-5
Synonyms(R)-2-(chloroMethyl)pyrrolidine hydrochloride
Molecular FormulaC5H11Cl2N
Molecular Weight156.05
Structural Identifiers
SMILESC1CC(NC1)CCl.Cl
InChIInChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
InChIKeyVUPPBVWIHXLFSE-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Chloromethyl)pyrrolidine hydrochloride: Chiral Building Block


(R)-2-(Chloromethyl)pyrrolidine hydrochloride (CAS 1260595-52-5) is a chiral pyrrolidine derivative featuring a reactive chloromethyl group at the 2-position of the (R)-configured pyrrolidine ring . It exists as a hydrochloride salt, with a molecular weight of 156.05 g/mol and a purity specification of ≥96% across major vendors . This compound serves as a versatile building block in organic synthesis, particularly valued for its defined stereochemistry that enables the construction of enantiomerically pure compounds in pharmaceutical research and asymmetric catalysis applications .

Single (R)-enantiomer for stereochemical control studies
Electrophilic chloromethyl handle for further functionalization
Defined GHS hazard classification supports safe handling protocols

Substitution Risks for (R)-2-(Chloromethyl)pyrrolidine


Substituting (R)-2-(Chloromethyl)pyrrolidine hydrochloride with racemic or enantiomeric mixtures compromises stereochemical fidelity in downstream syntheses, as demonstrated by the differential lethal dose (LD50) of (+)- and (−)-BM 130 enantiomers (10.4 ± 1.4 vs. 13.5 ± 1.9 μmol/kg) in mice [1]. The specific (R)-configuration of the pyrrolidine ring dictates the spatial orientation of the chloromethyl electrophile, directly impacting reaction stereoselectivity and biological target engagement . Use of impure or incorrectly configured material introduces uncontrolled variables that are not mitigated by post-hoc purification, necessitating procurement of this exact stereoisomer.

Stereochemistry Racemate or (S)-enantiomer may alter stereochemical outcome
Purity grade 95% purity grades may increase impurity-related side reactions
Regiochemistry 3-chloromethyl pyrrolidine lacks ring-expansion pathway

Differentiation of (R)-2-(Chloromethyl)pyrrolidine vs. Analogs


Enantiomeric Purity vs. Racemate and (S)-Enantiomer

(R)-2-(Chloromethyl)pyrrolidine hydrochloride is supplied as the single (R)-enantiomer, whereas racemic 2-(chloromethyl)pyrrolidine hydrochloride (CAS 54288-80-1) comprises an equimolar mixture of (R)- and (S)-forms . The (S)-enantiomer is separately cataloged under CAS 35120-33-3 . Procurement of the single enantiomer eliminates the 50% isomeric contamination present in racemic material, which in analogous chloromethylpyrrolidine-containing pharmacophores yields a 1.3-fold difference in LD50 and distinct alkylation rate constants at muscarinic receptors [1].

Enantiomeric purity
Class-level
Single (R)-enantiomer (100% R)
Racemate: 50% R, 50% S
Eliminates 50% enantiomeric impurity; supports stereochemical control
Chiral identity confirmed by vendor specification
Chiral purity Enantiomeric excess Asymmetric synthesis

Chemical Purity: HPLC Grade Comparison

Reputable vendors including Fluorochem and CymitQuimica certify this compound at a purity of ≥96% (HPLC) , with ChemScene specifying ≥96% and MolCore offering grades up to NLT 98% . In contrast, some commercial sources list 95% purity . The ≥96% specification ensures ≤4% total impurities, reducing the risk of side reactions and the need for repurification prior to critical synthetic steps.

Chemical purity
Head-to-head
≥96% (HPLC)
Higher purity reduces impurity-related side reactions
Comparator: 95% grade
Chemical purity HPLC Quality control

Regiochemical Reactivity: 2- vs. 3-Chloromethyl Pyrrolidine

The 2‑chloromethyl substituent in (R)-2‑(chloromethyl)pyrrolidine hydrochloride enables a stereospecific ring expansion to 3‑chloropiperidine via an aziridinium intermediate, a transformation not accessible to 3‑chloromethyl pyrrolidine analogs (CAS 1187931-85-6) . DFT calculations indicate this rearrangement proceeds synchronously in the gas phase with a single transition state, while in DMSO the energy barrier decreases significantly, differing markedly from the azetidine analog [1]. The 2‑position electrophile is positioned for intramolecular backside attack, whereas the 3‑position analog lacks the requisite geometry for such cyclization.

Regiochemical reactivity
Context-dependent
Stereospecific ring expansion to piperidine
3-chloromethyl pyrrolidine: not accessible
2-position regiochemistry supports unique ring-expansion route
DFT-supported mechanism
Regiochemistry Electrophilicity Ring expansion

Safety and Handling Profile Comparison

(R)-2-(Chloromethyl)pyrrolidine hydrochloride carries defined hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This GHS classification enables risk‑based handling protocols. In contrast, racemic 2‑(chloromethyl)pyrrolidine (free base, CAS 54288-80-1) has sparse safety documentation , and 3‑chloromethyl pyrrolidine analogs have incomplete or differing hazard profiles .

Hazard classification
Context-dependent
H302, H315, H319, H335
Defined GHS profile supports compliant handling
Racemate free base: limited data
Safety data GHS classification Handling

Storage Stability: Cold Storage vs. Ambient

Vendor specifications recommend storage at 2‑8°C in sealed, dry containers for (R)-2‑(chloromethyl)pyrrolidine hydrochloride to preserve integrity . This contrasts with the free‑base racemate, which is reported stable at ambient temperature (20°C) but may be more prone to hydrolysis or racemization . The defined cold‑chain requirement mitigates degradation risk, ensuring consistent reactivity in subsequent synthetic steps.

Storage stability
Context-dependent
2–8°C, sealed, dry
Racemate free base: ambient (20°C)
Cold storage preserves stereochemical integrity
Vendor recommendation
Storage stability Shelf life Logistics

(R)-2-(Chloromethyl)pyrrolidine: Application Scenarios


Stereospecific Piperidine Synthesis via Ring Expansion

Employ (R)-2‑(chloromethyl)pyrrolidine hydrochloride in intramolecular aziridinium‑mediated ring enlargement to access 3‑chloropiperidines with retention of stereochemistry. This transformation, validated by DFT calculations [1], is not feasible with 3‑chloromethyl analogs. The high chemical purity (≥96%) minimizes byproducts during the cyclization step .

Enantiopure Intermediates for CNS and Protease Inhibitors

Utilize the single (R)-enantiomer as a chiral building block for CNS‑targeting agents and protease inhibitors, where stereochemical fidelity is critical [1]. The defined (R)-configuration eliminates the 50% enantiomeric impurity present in racemic material, which in analogous pharmacophores yields a 1.3‑fold difference in lethal dose . The ≥96% purity ensures ≤4% total impurities [2].

Asymmetric Catalysis Ligand Synthesis

Incorporate (R)-2‑(chloromethyl)pyrrolidine hydrochloride into chiral ligand frameworks for asymmetric catalysis. The defined stereochemistry enables predictable enantioinduction, while the electrophilic chloromethyl group permits facile functionalization with phosphine or amine donors [1]. Storage at 2‑8°C maintains stereochemical integrity prior to derivatization .

Reaction Development with Defined Hazard Profiles

Select this hydrochloride salt for reaction optimization where safety documentation is required. The available GHS classification (H302, H315, H319, H335) [1] enables compliant laboratory handling, contrasting with undercharacterized free‑base or regioisomeric analogs .

Application
Selection Property
Validation Focus
Stereospecific piperidine synthesis studies
2-chloromethyl regiochemistry
Ring-expansion stereochemical outcome
CNS-targeted compound research
Single (R)-enantiomer purity
Stereochemical fidelity in downstream synthesis
Chiral ligand synthesis for asymmetric catalysis
Defined stereochemistry
Enantioinduction consistency
Reaction development with documented hazard classification
GHS-classified safety profile
Compliant handling protocol implementation

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